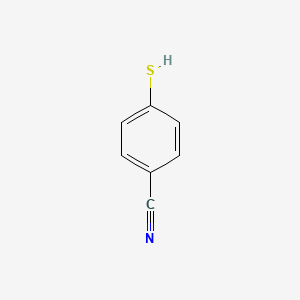

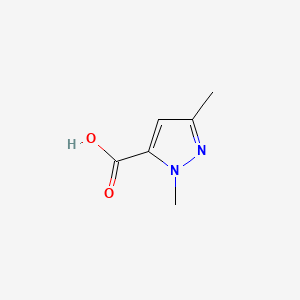

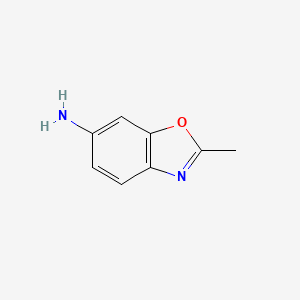

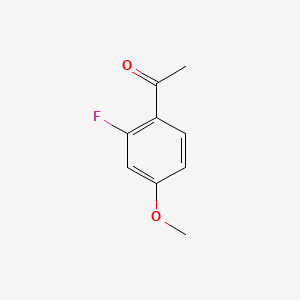

![molecular formula C13H20N2 B1349161 4-[(4-Methylpiperidin-1-yl)methyl]aniline CAS No. 262368-64-9](/img/structure/B1349161.png)

4-[(4-Methylpiperidin-1-yl)methyl]aniline

Descripción general

Descripción

4-[(4-Methylpiperidin-1-yl)methyl]aniline (4-MPM) is an organic compound composed of an aniline ring, a methyl group, and a piperidine ring. It is a colorless liquid with a pungent odor and is soluble in water. Its melting point is -10 °C and its boiling point is 153 °C. 4-MPM is primarily used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other compounds. It is also used as a solvent and in the production of dyes, pigments, and other organic materials.

Aplicaciones Científicas De Investigación

1. Process Development for CCR5 Antagonist

A key intermediate for the CCR5 antagonist TAK-779, which is 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, was synthesized through an efficient and scalable method. This compound plays a crucial role in developing treatments targeting the CCR5 receptor, which is significant in various diseases including HIV/AIDS (Hashimoto et al., 2002).

2. Luminescent Materials for Electroluminescence Application

Aniline derivatives like N,N-Di(6-phenylpyridin-2-yl)aniline were used to produce highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes have applications in organic light-emitting diodes (OLEDs) and show promise due to their high quantum yields and broad emission spectrum covering blue to red regions (Vezzu et al., 2010).

3. Novel Electrochromic Materials

The synthesis of novel donor–acceptor systems employing aniline units resulted in highly stable conducting polymers. These polymers, characterized by their outstanding optical contrasts and fast switching speeds in the near-infrared region, are suitable for electrochromic applications (Li et al., 2017).

4. Catalytic Synthesis of N-Arylated Amines

A new catalytic system was developed for one-step synthesis of N-arylated amines, which includes an important intermediate, 4-ethyl-N-[(tetrahydrofuran-3-yl)methyl]aniline. This method shows high efficiency and yield, highlighting its potential in the pharmaceutical and chemical industries (Zheng & Wang, 2019).

5. Dual Inhibitors of EGFR and HER2 Protein Tyrosine Kinases

A series of aniline derivatives were optimized for dual inhibition of EGFR and HER2 protein tyrosine kinases, showing significant oral efficacy in human tumor xenograft models. These compounds demonstrate the potential for treating cancers driven by these receptors (Fink et al., 2011).

6. Antibacterial Activity and Supramolecular Assembly

4-Methyl-(2-nitrobenzylidene)aniline exhibited notable antibacterial activity. Its supramolecular assembly was mediated by specific interactions, providing insights into its biological applications (Mini et al., 2020).

7. High Sensitivity Detection of Biomarkers

A bi-functionalized luminescent metal-organic framework was developed for the highly sensitive detection of 4-Aminophenol, a biomarker for aniline in urine. This novel framework, designed through post-synthetic modification, showcased great selectivity and sensitivity, essential for monitoring aniline exposure in human health studies (Jin & Yan, 2021).

8. Corrosion Inhibition Study

Density functional theory (DFT) was used to study the inhibition efficiency of bipyrazolic-type organic compounds including N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline. This theoretical approach helps in identifying the most effective corrosion inhibitors for industrial applications (Wang et al., 2006).

9. Polymer Synthesis and Characterization

A novel monomer, 4-(2,3-dihydrothieno[3,4-6][1,4][dioxin-5-yl) aniline, was synthesized and used to create high conducting and porous polymers. These polymers, including their composites with graphene, show potential in dye sensitized solar cells, offering a significant improvement in energy conversion efficiency compared to traditional materials (Shahhosseini et al., 2016).

Propiedades

IUPAC Name |

4-[(4-methylpiperidin-1-yl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-11-6-8-15(9-7-11)10-12-2-4-13(14)5-3-12/h2-5,11H,6-10,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZKENORBCZXBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10360162 | |

| Record name | 4-[(4-methylpiperidin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Methylpiperidin-1-yl)methyl]aniline | |

CAS RN |

262368-64-9 | |

| Record name | 4-[(4-methylpiperidin-1-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10360162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.